An In-depth Technical Guide to 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one
An In-depth Technical Guide to 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one
CAS Number: 95728-57-7
This guide provides a comprehensive technical overview of 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one, a key intermediate in synthetic organic chemistry, particularly within the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its synthesis, properties, and applications.
Introduction and Strategic Importance
2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one is an α-brominated ketone of significant interest in medicinal chemistry. Its structure incorporates two key features that make it a valuable building block for the synthesis of complex bioactive molecules. The trifluoromethyl (-CF3) group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The α-bromo ketone moiety is a versatile functional group that readily participates in a variety of nucleophilic substitution and elimination reactions, allowing for the facile introduction of diverse functionalities. This strategic combination makes the title compound a sought-after precursor for the synthesis of novel therapeutic agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one is essential for its effective use in synthesis and for quality control.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 95728-57-7 | Commercial Suppliers |
| Molecular Formula | C₁₀H₈BrF₃O | Commercial Suppliers |
| Molecular Weight | 281.07 g/mol | Commercial Suppliers |
| Appearance | White solid | [1] |
| Purity | Typically >97% | Commercial Suppliers |
Spectroscopic Data
The following data provides the basis for the analytical characterization of 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one.
¹H NMR (400 MHz, CDCl₃): δ 8.14 (d, J = 8.2 Hz, 2H), 7.78 (d, J = 8.4 Hz, 2H), 5.25 (q, J = 6.6 Hz, 1H), 1.90 (d, J = 6.6 Hz, 3H).[1]
Causality of Spectral Features:
-
The two doublets in the aromatic region (δ 8.14 and 7.78 ppm) are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at 8.14 ppm is attributed to the deshielding effect of the adjacent carbonyl group.
-
The quartet at 5.25 ppm corresponds to the proton at the α-position to the carbonyl group, which is split by the three protons of the adjacent methyl group.
-
The doublet at 1.90 ppm represents the three protons of the methyl group, split by the single proton at the α-position.
-
¹³C NMR: Expected signals would include those for the carbonyl carbon (~190-200 ppm), aromatic carbons (some of which would show splitting due to the fluorine atoms of the CF₃ group), the α-carbon bearing the bromine (~40-50 ppm), and the methyl carbon (~20 ppm).
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch is expected in the region of 1680-1700 cm⁻¹. Other significant peaks would correspond to C-H stretching and bending, C-F stretching, and aromatic C=C stretching.
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Purification
The synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one is typically achieved through the α-bromination of its corresponding ketone precursor, 4'-(trifluoromethyl)propiophenone.
Reaction Mechanism: Acid-Catalyzed α-Bromination
The generally accepted mechanism for the acid-catalyzed α-bromination of a ketone proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-protons. A weak base then removes an α-proton to form the enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine. Subsequent deprotonation of the carbonyl oxygen yields the α-bromo ketone.
Caption: Acid-catalyzed α-bromination of 4'-(trifluoromethyl)propiophenone.
Experimental Protocol: Synthesis
The following protocol is adapted from a documented synthesis.[1]
Materials:
-
4'-(Trifluoromethyl)propiophenone
-
Bromine (Br₂)
-
Diethyl ether (Et₂O)
-
Hexanes
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 4'-(trifluoromethyl)propiophenone (10 mmol) in diethyl ether (25 mL).
-
Slowly add bromine (10 mmol) to the solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The reported yield for this synthesis is 64%.[1]
Trustworthiness of the Protocol: This protocol employs a standard and well-established method for the α-bromination of ketones. The use of TLC for reaction monitoring ensures that the reaction is allowed to proceed to completion without the formation of excessive byproducts. The work-up procedure is designed to effectively remove unreacted bromine and inorganic salts.
Purification
Purification of the crude product is crucial to obtain material of high purity suitable for subsequent synthetic steps.
Protocol: Column Chromatography
-
Prepare a silica gel column using a suitable solvent system. A gradient of hexanes and dichloromethane (e.g., starting with 3:1 and moving to 2:1 hexanes:dichloromethane) has been reported to be effective.[1]
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Load the solution onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one as a white solid.[1]
Causality of Purification Choices: Silica gel chromatography is a highly effective method for separating the desired α-bromo ketone from unreacted starting material and any potential di-brominated byproducts. The use of a solvent gradient allows for the efficient elution of compounds with different polarities.
Applications in Drug Discovery and Development
α-Bromo ketones are versatile intermediates in the synthesis of a wide array of pharmaceutical compounds. The bromine atom serves as a good leaving group, allowing for its displacement by various nucleophiles to introduce new functional groups and build molecular complexity.
While specific, named pharmaceutical agents synthesized directly from 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one are not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive molecules. The 4-(trifluoromethyl)phenyl group is a key component of several approved drugs and clinical candidates. Therefore, this α-bromo ketone is a valuable starting material for the synthesis of analogs and novel compounds within various therapeutic areas.
Caption: Synthetic pathways from 2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemical reagents.
Hazard Identification:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3): May cause respiratory irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety glasses with side shields or goggles), and a face shield.
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
First Aid:
-
If on skin: Wash with soap and water.
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
-
Conclusion
2-Bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its synthesis via α-bromination of the corresponding propiophenone is a well-established and reliable method. The presence of the trifluoromethyl group and the reactive α-bromo ketone functionality provides a versatile platform for the synthesis of a diverse range of novel and potentially bioactive molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.
References
-
Lundin, P. M. (2010). Development of New Catalytic Asymmetric Methods and Synthesis of a P-Chiral Ligand. [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT. [Link]
